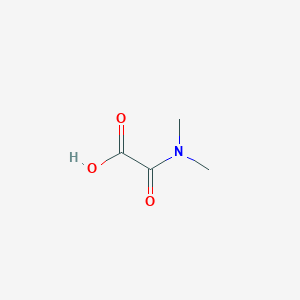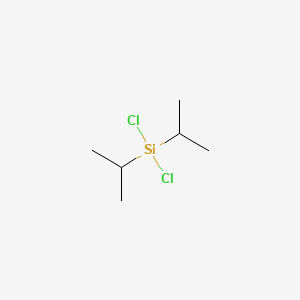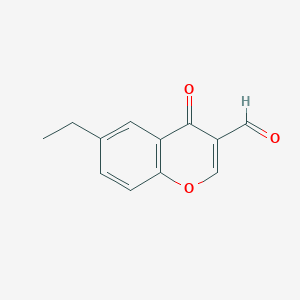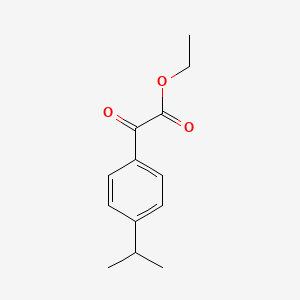
2-(Dimethylamino)-2-oxoacetic acid
Descripción general
Descripción
2-(Dimethylamino)-2-oxoacetic acid is an organic compound with the molecular formula C4H7NO3 It is characterized by the presence of a dimethylamino group attached to an oxoacetic acid moiety
Aplicaciones Científicas De Investigación
2-(Dimethylamino)-2-oxoacetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mecanismo De Acción
Target of Action
Similar compounds such as deanol and N-Methylsarcosine have been used in the treatment of attention deficit-hyperactivity disorder (ADHD), Alzheimer’s disease, autism, and tardive dyskinesia , and as a component in ion liquid and emulsifier . Therefore, it is plausible that 2-(Dimethylamino)-2-oxoacetic acid may interact with similar targets.
Mode of Action
Compounds with similar structures, such as deanol , have functional groups that interact with their targets, leading to changes in cellular function. More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Similar compounds have been shown to influence various metabolic pathways . For instance, denitrifying microbiota, which possess multiple metabolic pathways, have been implicated in the biodegradation of aromatic metabolites
Pharmacokinetics
Similar compounds such as n-[2-(dimethylamino)ethyl]acridine-4-carboxamide have been studied, showing clearance of 100±036 l h−1 kg−1, a volume of distribution of the central compartment of 072±055 l/kg, an initial half-life of 028±019 h and a terminal half-life of 204±094 h . These properties could potentially influence the bioavailability of this compound.
Result of Action
For instance, poly [2-(dimethylamino)ethyl methacrylate]-grafted amphiphilic block copolymer micelles loaded with quercetin have shown potential for drug delivery
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, pH-responsive polymersomes of poly [2-(dimethylamino)ethyl methacrylate]-block-polystyrene have shown enhanced drug delivery in certain pH environments . Similarly, denitrifying microbiota, which may be influenced by environmental factors such as NO3–N and moisture content, have been shown to affect the biodegradation of aromatic metabolites . These findings suggest that environmental factors could potentially influence the action of this compound.
Análisis Bioquímico
Biochemical Properties
2-(Dimethylamino)-2-oxoacetic acid plays a pivotal role in biochemical reactions, particularly in amino acid metabolism. It interacts with enzymes such as transaminases and dehydrogenases, facilitating the transfer of amino groups and the oxidation of substrates. These interactions are essential for the synthesis and degradation of amino acids, impacting metabolic pathways and energy production. The compound’s ability to form stable complexes with metal ions also enhances its biochemical activity, making it a valuable tool in enzymatic studies .
Cellular Effects
This compound influences various cellular processes, including cell signaling, gene expression, and metabolism. It has been observed to modulate cell signaling pathways by interacting with key signaling molecules, thereby affecting cellular responses to external stimuli. Additionally, this compound can alter gene expression by influencing transcription factors and epigenetic modifications. Its impact on cellular metabolism is evident through its role in amino acid catabolism and energy production, which are critical for maintaining cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes, either inhibiting or activating their activity, depending on the context. For instance, it can inhibit certain dehydrogenases, reducing the rate of substrate oxidation, or activate transaminases, enhancing amino group transfer. These interactions lead to changes in metabolic flux and the regulation of metabolic pathways. Additionally, the compound can influence gene expression by binding to transcription factors or modifying chromatin structure, thereby altering the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce adaptive responses in cells, such as changes in gene expression and metabolic adjustments .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it can enhance metabolic activity and improve cellular function. At higher doses, it may exhibit toxic effects, such as oxidative stress and cellular damage. Studies have identified threshold doses that elicit beneficial effects without causing adverse reactions. Understanding these dosage effects is crucial for its safe and effective application in therapeutic settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, including amino acid degradation and energy production. It interacts with enzymes such as transaminases and dehydrogenases, facilitating the conversion of amino acids into intermediates that enter the citric acid cycle. This process is essential for the production of energy and the synthesis of key biomolecules. The compound’s role in these pathways highlights its importance in maintaining metabolic balance and supporting cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate its movement across cellular membranes and its localization to specific cellular compartments. The compound’s distribution is influenced by factors such as pH and the presence of other biomolecules, which can affect its activity and function. Understanding its transport and distribution is essential for optimizing its use in biochemical research and therapeutic applications .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its biochemical effects. It is often found in the cytoplasm and mitochondria, where it participates in metabolic reactions and energy production. The compound’s localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell. This subcellular localization is crucial for its activity and function, as it allows the compound to interact with specific enzymes and biomolecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)-2-oxoacetic acid typically involves the reaction of dimethylamine with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(CH3)2NH + HOCH2COOH → (CH3)2NCOCOOH + H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity. The reaction conditions, including temperature, pressure, and catalyst selection, are carefully controlled to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Dimethylamino)-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo compounds.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Comparación Con Compuestos Similares
2-(Dimethylamino)ethanol: Similar in structure but lacks the oxo group.
2-(Dimethylamino)acetic acid: Similar but with a different functional group arrangement.
N,N-Dimethylglycine: Contains a dimethylamino group but differs in the overall structure.
Uniqueness: 2-(Dimethylamino)-2-oxoacetic acid is unique due to the presence of both a dimethylamino group and an oxo group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
2-(dimethylamino)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3/c1-5(2)3(6)4(7)8/h1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFGLGXRUVEMNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375466 | |
| Record name | N,N-Dimethyloxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32833-96-8 | |
| Record name | N,N-Dimethyloxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Dimethylamino)-2-oxoethanoic acid, | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2',4'-Difluoro-[1,1'-biphenyl]-4-amine](/img/structure/B1349926.png)










